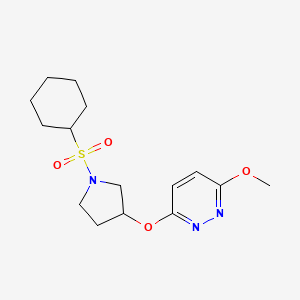

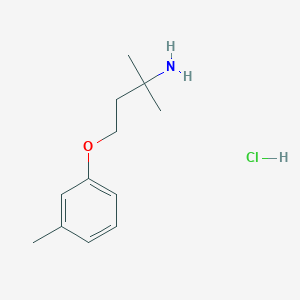

![molecular formula C20H25N3O3 B2895550 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide CAS No. 872860-94-1](/img/structure/B2895550.png)

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a first-in-class drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a vital metabolic pathway in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Chiral Oxazolopiperidone Lactams as Building Blocks : Phenylglycinol-derived oxazolopiperidone lactams, closely related to the core structure of the compound , serve as versatile intermediates for enantioselective synthesis of piperidine-containing natural products and bioactive compounds. These lactams allow for regio- and stereocontrolled introduction of substituents, leading to enantiopure polysubstituted piperidines and complex indole alkaloids (Escolano et al., 2006).

Enantioselective Synthesis of Alkaloids : Starting from a common lactam, researchers have reported the enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids. This showcases the utility of lactams in synthesizing structurally diverse and pharmacologically significant compounds (Amat et al., 2003).

Pharmacological Activity

Antibacterial Activity : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. This research signifies the potential of such derivatives in contributing to the development of new antimicrobial agents (Iqbal et al., 2017).

Synthesis and Anti-bacterial Study : N-substituted derivatives of acetamide have been synthesized and studied for their antibacterial activities, illustrating the broad scope of acetamide derivatives in addressing microbial resistance (Khalid et al., 2016).

Chemical and Biological Synthesis

Synthesis of Polyhydroxylated Piperidine Alkaloids : Demonstrating the versatility of lactams and acetamides, researchers have achieved the synthesis of polyhydroxylated piperidine alkaloids, which are valuable for their medicinal properties (Patil et al., 2001).

Anticancer Effects of Isatin Sulfonamide Derivatives : Investigating the cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma cell lines highlights the potential of structurally related compounds in cancer therapy (Eldeeb et al., 2022).

Wirkmechanismus

Target of Action

The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins involved in the folding of other proteins, such as peptidyl-prolyl cis-trans isomerase A .

Mode of Action

This could involve the cis-trans isomerization of proline imidic peptide bonds in oligopeptides .

Biochemical Pathways

It may influence the protein folding pathway, given its potential interaction with peptidyl-prolyl cis-trans isomerase a .

Result of Action

If it does modulate protein folding, it could potentially influence the function of a wide range of proteins, impacting various cellular processes .

Biochemische Analyse

Biochemical Properties

2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-propylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peptidyl-prolyl cis-trans isomerase, which accelerates the folding of proteins by catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides . The nature of these interactions is crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

The effects of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-propylacetamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding how the compound can be used in therapeutic applications.

Molecular Mechanism

The molecular mechanism of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-propylacetamide involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to interact with peptidyl-prolyl cis-trans isomerase, affecting its activity and thereby influencing protein folding . Understanding these molecular interactions is crucial for elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-propylacetamide change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular processes . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-propylacetamide vary with different dosages in animal models. Studies have shown that there are threshold effects, with low doses having minimal impact and higher doses leading to significant changes in cellular function and potential toxic or adverse effects . Understanding these dosage effects is critical for determining the appropriate therapeutic window for the compound.

Metabolic Pathways

2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-propylacetamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . These interactions are important for understanding the compound’s role in metabolism.

Transport and Distribution

The transport and distribution of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-propylacetamide within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which can affect its efficacy and toxicity . Understanding these transport mechanisms is crucial for developing effective delivery strategies.

Subcellular Localization

The subcellular localization of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-propylacetamide is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-2-10-21-20(26)19(25)16-13-23(17-9-5-4-8-15(16)17)14-18(24)22-11-6-3-7-12-22/h4-5,8-9,13H,2-3,6-7,10-12,14H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMHFJWIFHRHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2895467.png)

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2895468.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2895469.png)

![2-Phenylmethoxycarbonyl-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2895475.png)

![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate](/img/structure/B2895477.png)

![2-Chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-[(5-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2895480.png)

![Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate](/img/structure/B2895482.png)

![2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2895490.png)